1-Boc-3-Hydroxymethyl-5-methoxyindole
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Description
The compound "1-Boc-3-Hydroxymethyl-5-methoxyindole" is not directly mentioned in the provided papers, but it is related to the broader class of indole derivatives that are the subject of the research. Indoles are a significant class of heterocyclic compounds with a wide range of biological activities. They are characterized by a benzene ring fused to a pyrrole ring and are important in medical chemistry due to their pharmacological properties .
Synthesis Analysis
The synthesis of indole derivatives can vary based on the desired substitution pattern on the indole core. For instance, the paper titled "Synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antimitotic agents and tubulin inhibitors" discusses the synthesis of a compound with a trimethoxybenzoyl group and different substituents at positions C-4 to C-7 on the indole ring . Another approach is described in "A Facile Synthesis of 1-Substituted 3-Alkoxy-1H-isoindoles Based on the Reaction of 2-(Dialkoxymethyl)phenyllithiums with Nitriles, Followed by Acid-Catalyzed Cyclization," where 1-substituted 3-alkoxy-1H-isoindoles are synthesized through a two-step process involving phenyllithium compounds and nitriles . These methods could potentially be adapted for the synthesis of 1-Boc-3-Hydroxymethyl-5-methoxyindole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The paper "2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-methoxyindole Under Basic Conditions" provides insights into the structure of a related compound through X-ray crystallographic analysis . The electronic structure of 5-hydroxyindole, which is structurally similar to 5-methoxyindole, has been studied in both gas phase and solvation states, highlighting the importance of hydrogen bonding and electronic transitions . These studies can inform the understanding of the molecular structure of 1-Boc-3-Hydroxymethyl-5-methoxyindole, particularly in terms of electronic distribution and potential interaction sites.
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions that modify their structure and biological properties. The alkylation reaction described in the paper on 2-hydroxyindole compounds shows how the introduction of alkyl groups can lead to significant structural changes . Similarly, the synthesis of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles involves the alkylation of the indole nitrogen, demonstrating the versatility of indole chemistry . These reactions are relevant to the potential chemical modifications of 1-Boc-3-Hydroxymethyl-5-methoxyindole.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The fluorimetric determination of biogenic 5-hydroxy- and 5-methoxyindoles using high-performance liquid chromatography indicates the sensitivity of these compounds to detection methods and their fluorescence properties . The study on the electronic structure of 5-hydroxyindole provides further details on the absorption and emission spectrum, which are important for understanding the photophysical properties of indole derivatives . These properties are essential for the practical applications of 1-Boc-3-Hydroxymethyl-5-methoxyindole, such as in biological assays or material sciences.
Scientific Research Applications
- Specific Scientific Field : Organic Chemistry, Medicinal Chemistry, and Pharmacology .
- Summary of the Application : Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
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Asymmetric Intramolecular Friedel-Crafts Alkylation Reaction : This compound can be used as a reactant in the preparation of asymmetric intramolecular Friedel-Crafts alkylation reactions . This type of reaction is a key step in the synthesis of many complex natural products and pharmaceuticals .
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Palladium-Catalyzed Carboaminoxylations : It can also be used in palladium-catalyzed carboaminoxylations with arylboronic acids and TEMPO catalyst . This reaction is useful in the synthesis of nitrogen-containing heterocycles, which are common structures in pharmaceutical compounds .
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Suzuki-Miyaura Coupling Reaction : This compound is used in the preparation of fluorescent pyrimidopyrimidoindole nucleosides via Suzuki-Miyaura coupling reaction . These nucleosides have potential applications in biological imaging and diagnostics .
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Preparation of Novel Conformationally Restricted β- and γ-Amino Acids : It can be used in the synthesis of novel conformationally restricted β- and γ-amino acids . These amino acids can be used in peptide research and drug discovery .
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Preparation of 2-(Indolyl) Borates, Silanes, and Silanols : This compound can be used in the preparation of 2-(Indolyl) borates, silanes, and silanols . These compounds have potential applications in organic synthesis .
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Preparation of DNA Minor Groove Alkylating Agents : It can be used in the preparation of DNA minor groove alkylating agents as stable amine-based prodrugs designed for tumor-specific release . This has potential applications in cancer therapy .
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-8,17H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKYYDIURXPHSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448951 |
Source
|
Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-Hydroxymethyl-5-methoxyindole | |
CAS RN |
600136-09-2 |
Source
|
Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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